2-Hydroxy-6-iodo-N-methylbenzamide
Description
2-Hydroxy-6-iodo-N-methylbenzamide is a substituted benzamide derivative characterized by a hydroxyl group at the 2-position, an iodine atom at the 6-position, and an N-methylamide moiety. The iodine substituent enhances molecular weight and lipophilicity, which may influence solubility and reactivity.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
2-hydroxy-6-iodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8INO2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12) |
InChI Key |
OIZRMZRKNZZIEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CC=C1I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the direct iodination of 2-Hydroxy-N-methylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 6-position.
Industrial Production Methods
Industrial production of 2-Hydroxy-6-iodo-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the amide group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under conditions like reflux in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Major Products Formed
Substitution Reactions: Products may include azido, cyano, or organometallic derivatives.
Oxidation Reactions: Products may include quinones or other oxidized forms.
Reduction Reactions: Products may include deiodinated compounds or modified amides.
Scientific Research Applications
2-Hydroxy-6-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares key structural features of 2-Hydroxy-6-iodo-N-methylbenzamide with related benzamide derivatives:
*Calculated based on analogous compounds.
Key Observations :
- Iodo vs.
- Hydroxyl vs. Methoxy: The hydroxyl group at the 2-position increases acidity (pKa ~8–10 for phenolic OH) compared to methoxy (pKa ~15–17), influencing solubility and metal-coordination behavior .
Physicochemical Properties
Melting Points and Solubility
- Antimicrobial 2-Amino-N-hydroxybenzamides : Melting points range from 160–162°C, attributed to intermolecular hydrogen bonding from -NH₂ and -N(OH) groups.
- N-(2-Hydroxyethyl) Analogs : Hydrogen-bonding networks from -OH and amide groups likely reduce solubility in nonpolar solvents compared to N-methyl derivatives.
Spectroscopic Data
- ¹H NMR Shifts: Hydroxyl Proton: Expected δ ~9–10 ppm (broad) for 2-Hydroxy-6-iodo-N-methylbenzamide, similar to phenolic protons in . N-Methyl Group: δ ~3.0–3.5 ppm (singlet), as seen in N-methylamide analogs .
- ¹³C NMR :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
